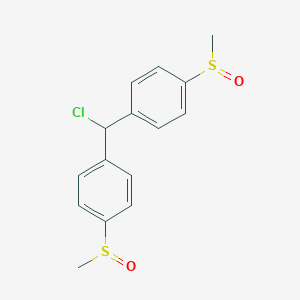
Bis-(4-methylsulfinylphenyl)-methyl chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(4-methylsulfinylphenyl)-methyl chlorid is an organic compound that features two 4-methylsulfinylphenyl groups attached to a central carbon atom, which is also bonded to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-methylsulfinylphenyl)-methyl chlorid typically involves the reaction of 4-methylsulfinylphenyl derivatives with a chlorinating agent. One common method is the electrophilic aromatic substitution reaction, where the 4-methylsulfinylphenyl group is introduced to a benzene ring, followed by chlorination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(4-methylsulfinylphenyl)-methyl chlorid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl groups can be further oxidized to sulfone groups.
Reduction: The compound can be reduced to form the corresponding sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
Bis-(4-methylsulfinylphenyl)-methyl chlorid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis-(4-methylsulfinylphenyl)-methyl chlorid exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The chlorine atom and the methylsulfinyl groups play crucial roles in these reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis-(4-methylsulfonylphenyl)-methyl chlorid
- Bis-(4-methylthiophenyl)-methyl chlorid
- Bis-(4-methylphenyl)-methyl chlorid
Uniqueness
Bis-(4-methylsulfinylphenyl)-methyl chlorid is unique due to the presence of the methylsulfinyl groups, which impart distinct chemical properties compared to its analogs. These groups influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C15H15ClO2S2 |
|---|---|
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
1-[chloro-(4-methylsulfinylphenyl)methyl]-4-methylsulfinylbenzene |
InChI |
InChI=1S/C15H15ClO2S2/c1-19(17)13-7-3-11(4-8-13)15(16)12-5-9-14(10-6-12)20(2)18/h3-10,15H,1-2H3 |
InChI-Schlüssel |
MBPOQTGCQVYWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


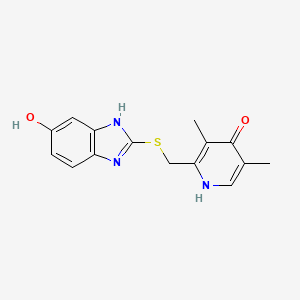
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
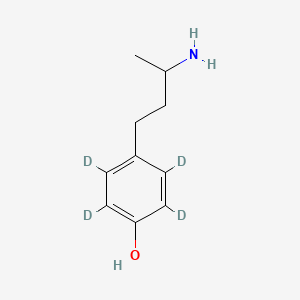
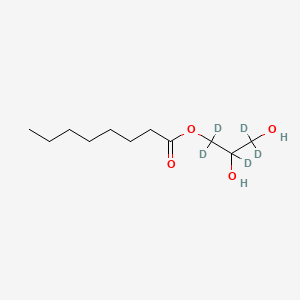
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
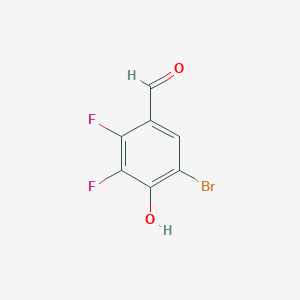

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
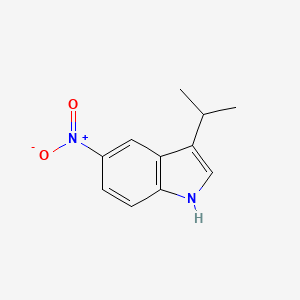
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
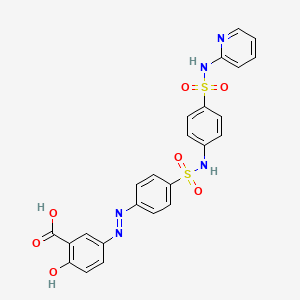

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

